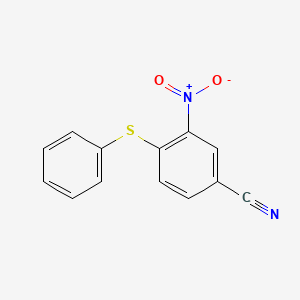

3-Nitro-4-(phenylsulfanyl)benzonitrile

Descripción general

Descripción

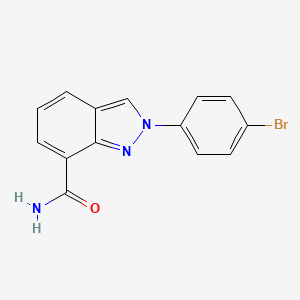

3-Nitro-4-(phenylsulfanyl)benzonitrile, also known as NPBN, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a member of the benzonitrile family and has a molecular weight of 295.33 g/mol. NPBN is a yellow crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).

Aplicaciones Científicas De Investigación

Corrosion Inhibition in Mild Steel

One application of benzonitrile derivatives, like 3-Nitro-4-(phenylsulfanyl)benzonitrile, is in the field of corrosion inhibition. A study investigated the efficacy of benzonitrile derivatives in preventing corrosion of mild steel in acidic environments. This research highlighted that these compounds are excellent corrosion inhibitors, with one particular benzonitrile derivative showing superior performance. The study combined experimental methods with computational simulations like Density Functional Theory (DFT) and molecular dynamics to understand the molecular interactions responsible for corrosion inhibition (Chaouiki et al., 2018).

Photolytic Reactions in Organic Chemistry

In another study, the photolysis of benzonitrile derivatives was examined to understand the reaction pathways and intermediates in organic synthesis. This research found that photolysis leads to various products, indicating complex reaction mechanisms. Such studies are crucial for developing new synthetic routes in organic chemistry (Holm et al., 1976).

Applications in Organic Synthesis

Benzonitrile derivatives are also used in organic synthesis, particularly in regioselective reactions. One study described the first regiocontrol of nitrile oxide cycloadditions, demonstrating the selective formation of various organic compounds. This indicates the potential of benzonitrile derivatives in synthesizing complex organic molecules (Kanemasa et al., 1992).

Propiedades

IUPAC Name |

3-nitro-4-phenylsulfanylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2S/c14-9-10-6-7-13(12(8-10)15(16)17)18-11-4-2-1-3-5-11/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSLBAXFNDWLRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Nitro-4-(phenylsulfanyl)benzonitrile | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B2439677.png)

![2,4,6-trimethyl-N-[2-(3-pyridinyl)-4-pyrimidinyl]benzenesulfonamide](/img/structure/B2439680.png)

![4-(4-(4-Ethoxybenzyl)piperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2439683.png)

![4-(N,N-dimethylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2439688.png)

![2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]phenoxy}acetic acid](/img/structure/B2439690.png)

![1-{4-[6-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]piperazin-1-yl}-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B2439691.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(ethylthio)benzamide](/img/structure/B2439692.png)